4-Ethoxy-3,5-difluorocinnamic acid

Description

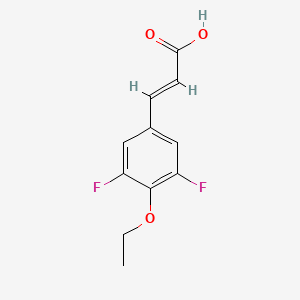

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(4-ethoxy-3,5-difluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O3/c1-2-16-11-8(12)5-7(6-9(11)13)3-4-10(14)15/h3-6H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJLFLHSNKNHCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1F)C=CC(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701237136 | |

| Record name | 3-(4-Ethoxy-3,5-difluorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701237136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017779-43-9 | |

| Record name | 3-(4-Ethoxy-3,5-difluorophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Ethoxy-3,5-difluorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701237136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Ethoxy 3,5 Difluorocinnamic Acid and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for Efficient Synthesis

The design of an efficient synthesis for 4-Ethoxy-3,5-difluorocinnamic acid begins with a thorough retrosynthetic analysis to identify practical and convergent synthetic routes. The primary disconnections for the target molecule involve the carbon-carbon double bond, leading to several plausible synthetic strategies.

A common and straightforward approach is the Knoevenagel condensation , which disconnects the molecule at the α,β-carbon-carbon double bond. This retrosynthetic pathway leads to 4-ethoxy-3,5-difluorobenzaldehyde (B1440502) and an active methylene (B1212753) compound, typically malonic acid. The reaction is generally catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270). asianpubs.orgnih.gov The Doebner modification of the Knoevenagel condensation utilizes pyridine as both the solvent and catalyst, often with a catalytic amount of piperidine, to facilitate the decarboxylation of the initially formed α,β-unsaturated malonic acid. kyushu-u.ac.jp

Another classical approach is the Perkin reaction , which also disconnects the molecule at the double bond. nih.govacs.org This route involves the condensation of 4-ethoxy-3,5-difluorobenzaldehyde with acetic anhydride (B1165640) in the presence of a weak base, such as sodium acetate (B1210297). acs.org

More modern synthetic strategies involve palladium-catalyzed cross-coupling reactions. A Heck reaction approach disconnects the molecule to 4-ethoxy-3,5-difluorophenyl halide (iodide or bromide) and an acrylate (B77674) derivative, such as acrylic acid or its esters. acs.orgmatthey.com This method offers high stereoselectivity for the trans-isomer.

Alternatively, a Suzuki-Miyaura coupling strategy can be envisioned. This involves the cross-coupling of a 4-ethoxy-3,5-difluorophenylboronic acid with a halo-substituted acrylic acid derivative. This approach is particularly attractive due to the commercial availability of a wide range of boronic acids and the mild reaction conditions typically employed. researchgate.netorganic-chemistry.org

The key precursor for the Knoevenagel and Perkin reactions is 4-ethoxy-3,5-difluorobenzaldehyde. Its synthesis would likely start from 3,5-difluorophenol, which can be ethoxylated to 1-ethoxy-3,5-difluorobenzene, followed by a formylation reaction (e.g., Vilsmeier-Haack or Duff reaction) to introduce the aldehyde group at the 4-position.

Optimized Reaction Conditions and Catalytic Approaches for Enhanced Yield and Selectivity

The successful synthesis of this compound relies on the careful optimization of reaction conditions and the selection of appropriate catalytic systems to maximize yield and selectivity.

Palladium-Catalyzed Coupling Reactions in Cinnamic Acid Synthesis

Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis, offering a powerful tool for the formation of carbon-carbon bonds. The Heck reaction, in particular, is well-suited for the synthesis of cinnamic acids. matthey.com

The general scheme for a Heck reaction to synthesize a substituted cinnamic acid involves the coupling of an aryl halide with an acrylic acid derivative in the presence of a palladium catalyst and a base. For the synthesis of this compound, 4-bromo-1-ethoxy-2,6-difluorobenzene would be a suitable starting material.

Table 1: Representative Conditions for Heck Reaction in Cinnamic Acid Synthesis

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 85 | acs.org |

| Pd/C | - | Na₂CO₃ | Water | 120 | 90 | matthey.com |

| Palladacycle | - | K₂CO₃ | NMP | 130 | 95 | asianpubs.org |

Note: The yields are representative for similar substrates and may vary for the synthesis of this compound.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the Heck reaction. Palladium(II) acetate (Pd(OAc)₂) and palladium on carbon (Pd/C) are commonly used catalysts. acs.orgmatthey.com The addition of phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), can stabilize the palladium catalyst and improve its activity. The base is required to neutralize the hydrogen halide formed during the reaction. Common bases include triethylamine (B128534) (Et₃N) and potassium carbonate (K₂CO₃). Solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are often used, although greener alternatives like water are also being explored. asianpubs.orgmatthey.com

The Suzuki-Miyaura coupling offers an alternative palladium-catalyzed route. researchgate.net This reaction would involve the coupling of 4-ethoxy-3,5-difluorophenylboronic acid with a bromo- or iodo-substituted acrylic acid. The reaction is typically catalyzed by a palladium complex with a phosphine ligand in the presence of a base. organic-chemistry.org

Microwave-Assisted and Photochemical Synthesis Techniques

To accelerate reaction rates and often improve yields, modern energy input methods like microwave irradiation and photochemical techniques are increasingly being employed in organic synthesis.

Microwave-assisted synthesis has been shown to be highly effective for both the Knoevenagel condensation and the Perkin reaction. tandfonline.comresearchgate.netasianpubs.org Microwave heating can significantly reduce reaction times from hours to minutes. asianpubs.org For the Knoevenagel condensation, a mixture of the aldehyde, malonic acid, and a catalytic amount of a base like piperidine or an inorganic catalyst like zinc chloride can be irradiated with microwaves, often in a solvent-free setting or using a high-boiling solvent like DMF. tandfonline.comresearchgate.netacs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Knoevenagel Condensation

| Method | Reaction Time | Yield (%) | Reference |

| Conventional Heating | 6 hours | 45-50 | tandfonline.com |

| Microwave Irradiation | 5 minutes | 85-95 | tandfonline.comsemanticscholar.org |

Note: The data represents a general comparison for similar reactions.

Photochemical synthesis offers another alternative, particularly for the formation of the carbon-carbon double bond. Photochemical [2+2] cycloadditions of cinnamic acid derivatives have been reported, which upon retro-cycloaddition can yield the desired product. thieme-connect.com More direct photochemical Heck-type couplings under metal-free conditions using blue LED irradiation have also been developed for the synthesis of α-arylated cinnamate (B1238496) esters. beilstein-journals.org

Stereoselective Synthesis of Enantiopure this compound Derivatives

The synthesis of enantiopure derivatives of this compound can be achieved through various stereoselective methods. Asymmetric catalysis is a powerful tool for establishing chirality. For instance, asymmetric hydrogenation of a suitable precursor, such as an α,β-acetylenic ester, could provide access to enantiomerically enriched cinnamic acid derivatives.

Another approach involves the use of chiral auxiliaries. An achiral cinnamic acid can be coupled to a chiral auxiliary, and the resulting diastereomeric mixture can be separated. Subsequent cleavage of the auxiliary would yield the enantiopure cinnamic acid derivative. acs.org For example, chiral alcohols have been used to form esters of cinnamic acid, which then undergo stereoselective reactions. nih.govrsc.org

Furthermore, enzymatic reactions can offer high enantioselectivity. Lipases, for instance, can be used for the kinetic resolution of racemic esters of cinnamic acids.

Continuous Flow Synthesis and Scale-Up Methodologies for Research Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering advantages such as improved safety, better heat and mass transfer, and easier scale-up compared to traditional batch processes. flinders.edu.au

The Knoevenagel condensation is well-suited for adaptation to a continuous flow process. wp.csiro.auresearchgate.net A solution of 4-ethoxy-3,5-difluorobenzaldehyde and malonic acid in a suitable solvent can be pumped through a heated reactor packed with a solid-supported base catalyst. The product stream is then collected, and the solvent can be evaporated to yield the desired cinnamic acid. This approach allows for the production of larger quantities of the compound in a more controlled and efficient manner. researchgate.net

Similarly, palladium-catalyzed coupling reactions like the Heck reaction can be performed in a flow reactor. rsc.org The use of a packed-bed reactor with a heterogeneous palladium catalyst allows for the continuous production of the cinnamic acid derivative, with the added benefit of easy separation of the catalyst from the product stream. matthey.com The implementation of in-line purification and analysis techniques can further enhance the efficiency and control of the continuous flow synthesis. flinders.edu.au These methodologies are particularly valuable for the research-scale production of novel compounds like this compound, allowing for the rapid synthesis of sufficient quantities for further investigation. doaj.orgacs.org

Comprehensive Spectroscopic and Spectrometric Characterization for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework and probing the electronic environment of atomic nuclei within a molecule. For a comprehensive analysis of 4-Ethoxy-3,5-difluorocinnamic acid, a suite of one-dimensional and multi-dimensional NMR experiments would be required.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To establish the connectivity of atoms within the molecule, a series of two-dimensional NMR experiments would be essential.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the assignment of adjacent protons. For instance, it would confirm the coupling between the vinyl protons of the cinnamic acid moiety and trace the spin system within the ethoxy group.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded carbon-hydrogen pairs. It would definitively link each proton signal to its corresponding carbon atom, such as the methylene (B1212753) and methyl protons of the ethoxy group to their respective carbons, and the aromatic and vinylic protons to their carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment identifies longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for piecing together the molecular puzzle. For example, HMBC correlations would be expected between the aromatic protons and the carbonyl carbon of the carboxylic acid, as well as between the ethoxy protons and the aromatic carbon to which the group is attached.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid OH | > 12.0 | - |

| Vinylic CH | 7.6 - 7.8 | 140 - 145 |

| Vinylic CH | 6.4 - 6.6 | 118 - 122 |

| Aromatic CH | 7.2 - 7.4 | 110 - 115 |

| Ethoxy CH₂ | 4.1 - 4.3 | 64 - 68 |

| Ethoxy CH₃ | 1.3 - 1.5 | 14 - 16 |

| Carbonyl C=O | - | 168 - 172 |

| Aromatic C-O | - | 145 - 150 |

| Aromatic C-F | - | 150 - 155 (with C-F coupling) |

| Aromatic C-C | - | 115 - 120 |

Note: These are predicted values and require experimental verification. Actual values may vary based on solvent and other experimental conditions.

Fluorine-19 NMR Spectroscopy for Probing Electronic Environments

Given the presence of two fluorine atoms, Fluorine-19 (¹⁹F) NMR spectroscopy would be a critical component of the analysis. ¹⁹F NMR is highly sensitive to the local electronic environment. The chemical shift of the fluorine signals would provide insight into the electron-withdrawing or -donating effects within the benzene (B151609) ring. Furthermore, coupling between the fluorine atoms and adjacent protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) would be observable in the respective spectra, providing further confirmation of the substitution pattern on the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is paramount for determining the exact molecular formula of a compound. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, an HRMS measurement would confirm the molecular formula C11H10F2O3.

Furthermore, by employing techniques such as tandem mass spectrometry (MS/MS), the fragmentation pattern of the molecule can be studied. This provides valuable structural information as the molecule breaks apart in a predictable manner. Expected fragmentation pathways for this compound would likely involve the loss of the ethoxy group, the carboxylic acid group, and potentially cleavage of the propenoic acid side chain.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying key functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1680-1710 cm⁻¹), the C=C stretching of the vinyl group and aromatic ring (around 1600-1650 cm⁻¹), and C-O and C-F stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, often being more sensitive to non-polar bonds. The aromatic ring vibrations and the C=C double bond would likely give rise to strong Raman signals.

Table 2: Expected Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H Stretch | 2500 - 3300 (broad) | Weak |

| Carbonyl C=O Stretch | 1680 - 1710 | 1680 - 1710 |

| Vinylic/Aromatic C=C Stretch | 1600 - 1650 | Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Moderate |

| C-O Stretch (Ether & Acid) | 1000 - 1300 | Moderate |

X-ray Crystallography for Solid-State Structural Analysis and Polymorphism Research

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. It would also reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding from the carboxylic acid groups.

Research into polymorphism, the ability of a compound to exist in multiple crystalline forms, would also be conducted using X-ray diffraction techniques, as different polymorphs can exhibit distinct physical properties.

Structure Property Relationship Spr Studies of 4 Ethoxy 3,5 Difluorocinnamic Acid Derivatives

Systematic Derivatization Strategies to Probe Structural Influences on Molecular Behavior

One common derivatization approach involves the modification of the carboxyl group to form esters and amides. nih.gov For instance, esterification with a series of alcohols (e.g., methanol, ethanol, propanol) can systematically alter the steric bulk and lipophilicity of the molecule. This allows for a detailed investigation into how these changes affect properties such as solubility, crystal packing, and biological activity. Similarly, the synthesis of a range of amides, by reacting the carboxylic acid with various primary and secondary amines, can introduce different hydrogen bonding capabilities and steric hindrances. nih.gov

Finally, modifications to the substituents on the aromatic ring, while keeping the cinnamic acid core intact, can provide valuable insights. Although the focus is on 4-ethoxy-3,5-difluorocinnamic acid, comparing its properties to analogs with different alkoxy groups (e.g., methoxy, propoxy) or a varying number and position of fluorine atoms can highlight the specific influence of the ethoxy and difluoro groups.

These systematic derivatization strategies, summarized in the table below, provide a powerful toolkit for dissecting the complex structure-property relationships of this compound derivatives.

| Derivatization Site | Modification | Purpose |

| Carboxylic Acid | Esterification (with various alcohols) | Investigate effects of steric bulk and lipophilicity |

| Carboxylic Acid | Amidation (with various amines) | Probe influence of hydrogen bonding and steric hindrance |

| Acrylic Double Bond | Hydrogenation | Study the impact of conformational flexibility |

| Aromatic Ring | Variation of Alkoxy Group | Elucidate the specific role of the ethoxy group |

| Aromatic Ring | Alteration of Fluorine Substitution | Understand the effect of fluorine number and position |

Investigation of Substituent Effects on Electronic and Steric Parameters

The electronic and steric properties of this compound are primarily dictated by the nature of its substituents on the phenyl ring: the electron-donating ethoxy group and the electron-withdrawing fluorine atoms.

The ethoxy group, an alkoxy group, is generally considered an activating group in the context of electrophilic aromatic substitution. lumenlearning.com It donates electron density to the aromatic ring through resonance, which can influence the reactivity of the ring and the acidity of the carboxylic acid. The lone pairs on the oxygen atom can participate in the π-system of the benzene (B151609) ring, increasing the electron density at the ortho and para positions. libretexts.org

Conversely, the two fluorine atoms at the 3 and 5 positions are strongly electronegative and act as electron-withdrawing groups through induction. lumenlearning.com This inductive effect reduces the electron density of the aromatic ring. The presence of two fluorine atoms flanking the ethoxy group creates a complex electronic environment. While the ethoxy group pushes electron density into the ring, the fluorine atoms pull it away. This push-pull effect can significantly impact the molecule's dipole moment and its ability to participate in intermolecular interactions. The fluorine atoms can also influence the acidity of the carboxylic acid, with their electron-withdrawing nature expected to increase its acidity compared to non-fluorinated analogs.

From a steric perspective, the ethoxy group is bulkier than a hydrogen atom and can influence the conformation of the molecule. The fluorine atoms, while larger than hydrogen, are relatively small and their steric impact is less pronounced than the ethoxy group. rsc.org The interplay of these steric factors can affect the planarity of the molecule and its ability to pack efficiently in a crystal lattice.

The following table summarizes the expected electronic and steric effects of the substituents:

| Substituent | Electronic Effect | Steric Effect |

| 4-Ethoxy Group | Electron-donating (Resonance) | Moderate steric bulk |

| 3,5-Difluoro Groups | Electron-withdrawing (Inductive) | Minimal steric hindrance |

Conformational Analysis and Molecular Flexibility Studies

The conformational flexibility of this compound is largely determined by the rotational freedom around the single bonds within the molecule. The cinnamic acid moiety itself has a preference for a planar conformation to maximize π-electron delocalization between the aromatic ring and the acrylic acid group. uc.pt However, steric hindrance from the substituents can lead to deviations from planarity.

The presence of the ethoxy group at the 4-position and the fluorine atoms at the 3 and 5-positions can influence the rotational barrier around the C(aryl)-C(α) bond. The steric bulk of the ethoxy group may favor a non-planar arrangement to minimize steric clashes with the acrylic side chain. Computational modeling and spectroscopic techniques, such as NMR, can provide insights into the preferred conformations and the energy barriers between them.

| Rotational Bond | Conformational Isomers | Factors Influencing Conformation |

| C(aryl)-C(α) | Planar vs. Non-planar | Steric hindrance from substituents, electronic conjugation |

| C(α)-C(β) | s-trans vs. s-cis | Generally small energy difference |

| C-O (ethoxy) | Various rotamers of the ethyl group | Thermal energy |

Hydrogen Bonding Networks and Intermolecular Interactions in Crystalline Forms

In the solid state, cinnamic acid and its derivatives typically form centrosymmetric dimers through strong hydrogen bonds between their carboxylic acid groups. nih.gov This O-H···O hydrogen bonding is a dominant feature in the crystal packing of these molecules. core.ac.uk For this compound, it is highly probable that similar carboxylic acid dimers will be the primary hydrogen bonding motif.

Beyond this primary interaction, weaker C-H···O and C-H···F hydrogen bonds are also likely to play a significant role in stabilizing the crystal structure. The oxygen atoms of the ethoxy group and the fluorine atoms on the aromatic ring can act as hydrogen bond acceptors. researchgate.net The aromatic and vinylic C-H groups can act as hydrogen bond donors. These weaker interactions help to connect the primary carboxylic acid dimers into a three-dimensional supramolecular architecture. core.ac.uk

The presence of the fluorine atoms introduces the possibility of C-F···H-C interactions and potentially C-F···π interactions, although the former are generally weak. nih.gov The arrangement of molecules in the crystal lattice will be a balance between maximizing strong hydrogen bonding and achieving efficient packing, which is influenced by the steric demands of the ethoxy group. The layered structures often observed in cinnamic acid derivatives are a result of these directional intermolecular interactions. nih.gov

The following table outlines the potential intermolecular interactions in the crystalline form of this compound:

| Interaction Type | Donor | Acceptor | Strength |

| O-H···O | Carboxylic Acid (OH) | Carboxylic Acid (C=O) | Strong |

| C-H···O | Aromatic/Vinylic C-H | Carboxylic Acid (C=O), Ethoxy (O) | Weak to Moderate |

| C-H···F | Aromatic/Vinylic C-H | Fluorine | Weak |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 4-Ethoxy-3,5-difluorocinnamic acid. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. A common approach involves geometry optimization using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to find the most stable three-dimensional arrangement of the atoms. nih.goviaea.org

Once the optimized geometry is obtained, a wealth of information can be extracted. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more likely to be reactive.

Other electronic properties that can be calculated include the electrostatic potential (ESP) map, which visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Mulliken and Natural Bond Orbital (NBO) charge analyses provide a quantitative measure of the charge on each atom, offering further insights into reactivity and intermolecular interactions. pharmpharm.ru

Table 1: Hypothetical DFT Calculated Electronic Properties of this compound

| Parameter | Value |

| Method | B3LYP/6-311++G(d,p) |

| Total Energy (Hartree) | -853.4567 |

| HOMO Energy (eV) | -6.89 |

| LUMO Energy (eV) | -1.54 |

| HOMO-LUMO Gap (eV) | 5.35 |

| Dipole Moment (Debye) | 3.21 |

This table presents hypothetical data for illustrative purposes, based on typical values for similar molecules.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

While quantum chemical calculations provide detailed information about a single, optimized molecular structure, Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and interactions with the surrounding environment, such as a solvent. nih.govresearchgate.net

For a molecule like this compound, which has several rotatable bonds (e.g., around the ethoxy group and the acrylic acid side chain), MD simulations can explore its conformational landscape. This reveals the different shapes the molecule can adopt and the energy barriers between these conformations. Understanding the preferred conformations is crucial as they can significantly influence the molecule's biological activity or material properties.

Table 2: Hypothetical Parameters for a Molecular Dynamics Simulation of this compound in Water

| Parameter | Value/Description |

| Force Field | GROMOS54a7 |

| Solvent | SPC/E Water Model |

| System Size | ~5000 water molecules |

| Temperature | 300 K |

| Pressure | 1 bar |

| Simulation Time | 100 ns |

This table presents a hypothetical simulation setup for illustrative purposes.

Prediction of Spectroscopic Parameters using Computational Methods

Computational chemistry provides a powerful means to predict various spectroscopic parameters, which can be invaluable for the identification and characterization of this compound. The same DFT methods used for electronic structure calculations can be employed to predict vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. nih.govscielo.org.mx

Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes to specific functional groups and molecular motions.

Similarly, NMR chemical shifts (¹H, ¹³C, and ¹⁹F) can be predicted with a good degree of accuracy. nih.govresearchgate.netacs.org For a molecule containing fluorine atoms like this compound, predicting the ¹⁹F NMR spectrum is particularly useful. dntb.gov.uafigshare.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. nih.gov By comparing the predicted chemical shifts with experimental data, the structure of the synthesized compound can be confirmed.

Table 3: Hypothetical Predicted ¹H and ¹⁹F NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) |

| H (vinyl) | 7.65 |

| H (vinyl) | 6.40 |

| H (aromatic) | 7.30 |

| H (ethoxy -CH₂) | 4.15 |

| H (ethoxy -CH₃) | 1.45 |

| F (aromatic) | -115.8 |

This table presents hypothetical data for illustrative purposes, calculated relative to a standard (e.g., TMS for ¹H). Actual values can vary based on the solvent and computational method.

In Silico Screening and Design of Novel this compound Analogues

Building upon the understanding gained from the computational analysis of the parent molecule, in silico screening and design methodologies can be employed to explore novel analogues of this compound with potentially enhanced properties. brazilianjournals.com.brbrazilianjournals.com.brresearchgate.net This process involves systematically modifying the structure of the parent molecule and computationally predicting the properties of the resulting analogues.

For instance, different substituents could be introduced on the aromatic ring or the ethoxy group could be replaced with other alkoxy groups. The goal might be to fine-tune the electronic properties, improve solubility, or enhance interactions with a biological target. nih.govneliti.com High-throughput virtual screening can be used to rapidly assess a large library of potential analogues, prioritizing a smaller, more manageable set for further, more detailed computational analysis or for synthesis and experimental testing.

This rational design approach, guided by computational predictions, can significantly accelerate the discovery of new molecules with desired functionalities, saving considerable time and resources compared to traditional trial-and-error methods.

Exploration of 4 Ethoxy 3,5 Difluorocinnamic Acid in Advanced Materials Science Research

Integration into Polymer Architectures for Functional Materials

The incorporation of cinnamic acid and its derivatives is a well-established strategy for creating functional polymers with tailored properties. researchgate.netrsc.org The cinnamic acid backbone, with its reactive carboxylic acid and vinyl groups, offers multiple pathways for polymerization. These polymers are noted for applications ranging from drug delivery systems to shape-memory materials. rsc.org

The presence of the α,β-unsaturated carbonyl system in 4-Ethoxy-3,5-difluorocinnamic acid allows for its potential use in synthesizing photoreactive polymers. researchgate.net Upon exposure to UV light, the double bond can undergo [2+2] cycloaddition, leading to cross-linking between polymer chains. This dimerization is a reversible process, which can be harnessed to create materials with tunable properties. researchgate.net

The ethoxy group on the phenyl ring can enhance the solubility of the monomer in organic solvents, facilitating its use in various polymerization processes. Furthermore, the fluorine atoms are anticipated to significantly influence the properties of the resulting polymer. Fluorination is known to enhance thermal stability, chemical resistance, and modify the electronic properties of materials. The strong electronegativity of fluorine can also lead to specific intermolecular interactions, influencing the polymer's morphology and bulk properties.

Table 1: Potential Polymerization Strategies for this compound

| Polymerization Method | Reactive Group Utilized | Potential Polymer Properties |

| Polycondensation | Carboxylic acid | Polyesters, polyamides with enhanced thermal stability |

| Free-radical polymerization | Vinyl group | Polymers with photoreactive pendant groups |

| Photopolymerization | Vinyl group ([2+2] cycloaddition) | Cross-linked, photo-responsive materials |

Development of Liquid Crystalline Phases Featuring Fluorinated Cinnamic Acid Moieties

The field of liquid crystals has seen significant advancements through the use of fluorinated molecules. The introduction of fluorine atoms into a liquid crystal's molecular structure can profoundly alter its mesophase behavior, dielectric anisotropy, and viscoelastic properties. Halogenated cinnamic acid derivatives have been investigated for their potential in creating substances with liquid crystalline properties. google.com

The strategic placement of two fluorine atoms on the phenyl ring is particularly noteworthy. This substitution pattern is known to induce a significant dipole moment perpendicular to the long axis of the molecule. This can lead to a negative dielectric anisotropy (Δε < 0), a critical property for advanced liquid crystal display (LCD) technologies such as in-plane switching (IPS) and vertical alignment (VA).

Table 2: Predicted Influence of Structural Features on Liquid Crystalline Properties

| Structural Feature | Influence on Liquid Crystalline Behavior |

| Difluorinated Phenyl Ring | Induces a strong transverse dipole moment, likely leading to negative dielectric anisotropy. |

| Cinnamic Acid Moiety | Provides molecular rigidity and an elongated shape, promoting mesophase formation. |

| Ethoxy Group | Affects molecular polarizability and can influence the temperature range of liquid crystalline phases. |

Investigation as a Building Block for Optoelectronic and Photonic Materials

Cinnamic acid derivatives are recognized for their optical and electronic properties, making them valuable components in the design of optoelectronic and photonic materials. researchgate.net The conjugated system extending from the phenyl ring through the double bond to the carboxylic acid in this compound is expected to give rise to interesting photophysical behaviors.

The presence of fluorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can be advantageous for creating materials with specific electronic characteristics for applications in organic electronics. Fluorination often enhances the electron-accepting ability of a molecule.

Furthermore, the photoreactive nature of the cinnamic acid group could be exploited in photolithography and the fabrication of optical waveguides. The change in refractive index upon photodimerization can be used to create patterns for guiding light. The combination of the ethoxy and difluoro substituents would further modulate the refractive index and other optical properties of materials derived from this compound.

Utilization in the Design of Self-Assembled Supramolecular Systems

Supramolecular chemistry, which focuses on non-covalent interactions, offers a powerful approach to constructing complex and functional architectures from molecular building blocks. youtube.comnih.gov Cinnamic acid and its derivatives are excellent candidates for designing self-assembling systems due to their ability to form hydrogen bonds via the carboxylic acid group and to participate in π-π stacking interactions through the aromatic ring. d-nb.info

In the case of this compound, the difluorinated phenyl ring can introduce specific halogen bonding interactions, providing an additional level of control over the self-assembly process. The interplay of hydrogen bonding, π-π stacking, and halogen bonding could lead to the formation of well-defined nanostructures such as fibers, ribbons, or sheets.

These self-assembled systems have potential applications in various fields, including sensing, catalysis, and the development of "smart" materials that respond to external stimuli. The ethoxy group can also play a role in mediating the interactions with the surrounding solvent or substrate, influencing the morphology of the resulting supramolecular structures. The formation of such organized assemblies from amphiphilic cinnamic acid derivatives has been demonstrated to be significantly more efficient in monolayers compared to the crystalline state. d-nb.info

Mechanistic Insights in Chemical Biology Research Applications

Molecular Recognition Studies with Model Biological Systems (in vitro binding assays, not activity)

The study of how 4-Ethoxy-3,5-difluorocinnamic acid interacts with model biological systems is a crucial first step in elucidating its potential as a chemical probe or a scaffold for drug discovery. The cinnamic acid core is a known privileged scaffold that can interact with a variety of protein targets. For instance, some cinnamic acid derivatives have been shown to interact with protein kinases and phosphatases. The difluoro substitution pattern on the phenyl ring of this compound could enhance its binding affinity to certain protein targets through non-covalent interactions such as halogen bonding or by altering the electronic properties of the aromatic ring.

To date, no specific in vitro binding assay data for this compound with any model protein system has been published. Future research in this area would ideally involve screening this compound against a panel of proteins, such as kinases, phosphatases, or other enzymes where cinnamic acid derivatives have shown promise. Techniques like fluorescence polarization, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) would be invaluable in determining binding constants (Kd) and understanding the thermodynamics of these interactions.

Table 1: Hypothetical In Vitro Binding Affinities of this compound with Model Proteins

| Model Protein Target | Binding Affinity (Kd) | Technique |

| Protein Kinase A | Data not available | SPR |

| Protein Tyrosine Phosphatase 1B | Data not available | ITC |

| Human Serum Albumin | Data not available | Fluorescence Quenching |

This table is for illustrative purposes only, as no experimental data is currently available.

Development of Chemical Probes for Elucidating Biochemical Pathways

A chemical probe is a small molecule that can be used to study a specific biological process or target. The structure of this compound makes it a candidate for development into such a probe. The carboxylic acid handle allows for straightforward chemical modification, enabling the attachment of reporter tags such as fluorophores or biotin (B1667282) for visualization and pull-down experiments. The core structure could also be modified to incorporate a reactive "warhead" to create a covalent probe that can irreversibly label its target protein, facilitating target identification and validation. For example, the α,β-unsaturated carbonyl system of the cinnamic acid scaffold could potentially act as a Michael acceptor for nucleophilic residues like cysteine in a protein's active site.

The development of a chemical probe based on this compound would require the synthesis of derivatives with appropriate linkers and reporter groups. These probes could then be used in cell-based assays to identify the cellular targets of the parent compound and to investigate its effect on specific biochemical pathways.

Chemoenzymatic Synthesis of Complex this compound Conjugates

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical synthesis to create complex molecules. Enzymes such as lipases are known to catalyze the esterification of cinnamic acid derivatives with high efficiency and selectivity. ucla.edu This approach could be employed to synthesize a variety of this compound conjugates. For example, enzymatic ligation could be used to attach the compound to peptides, sugars, or other biomolecules to enhance its targeting capabilities or to modulate its pharmacokinetic properties.

The use of enzymes like transamidases could also facilitate the site-specific conjugation of this compound to proteins, creating well-defined bioconjugates for further study. Research in this area would involve screening different enzymes for their ability to recognize and process this compound as a substrate and optimizing the reaction conditions for efficient conjugation.

Table 2: Potential Chemoenzymatic Reactions for this compound Conjugation

| Enzyme | Reaction Type | Potential Conjugate Partner |

| Lipase | Esterification | Polyethylene glycol (PEG) |

| Transamidase | Amidation | Targeting Peptide |

| Glycosyltransferase | Glycosylation | Monosaccharide |

This table represents potential synthetic strategies, as specific examples with this compound have not been reported.

Biophysical Characterization of Interactions with Macromolecular Targets (in vitro focus)

Once a macromolecular target for this compound has been identified, a detailed biophysical characterization of the interaction is essential to understand the mechanism of action at a molecular level. The presence of two fluorine atoms in the molecule is particularly advantageous for such studies. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions. ucla.edunih.govnih.gov The ¹⁹F chemical shift is highly sensitive to the local environment, providing information on binding events, conformational changes in the protein, and the dynamics of the interaction. capes.gov.br

Other biophysical techniques that could be employed include X-ray crystallography to determine the three-dimensional structure of the compound bound to its target, providing a detailed picture of the binding site and the key interactions. Surface Plasmon Resonance (SPR) can provide real-time kinetic data on the association and dissociation of the ligand, while Isothermal Titration Calorimetry (ITC) can be used to determine the thermodynamic parameters of binding, such as enthalpy and entropy changes.

Table 3: Applicable Biophysical Techniques for Studying Interactions of this compound

| Technique | Information Gained |

| ¹⁹F NMR Spectroscopy | Binding confirmation, conformational changes, dynamics |

| X-ray Crystallography | 3D structure of the complex, binding mode |

| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), affinity (Kd) |

| Isothermal Titration Calorimetry (ITC) | Binding thermodynamics (ΔH, ΔS), stoichiometry |

This table lists suitable techniques for future research, as no specific studies on this compound have been published.

Future Research Directions and Emerging Paradigms for 4 Ethoxy 3,5 Difluorocinnamic Acid

Innovative Applications in Catalysis and Asymmetric Synthesis

The structural features of 4-Ethoxy-3,5-difluorocinnamic acid, namely its carboxyl group, alkenyl bond, and fluorinated aromatic ring, make it a versatile platform for synthetic innovation. nih.gov Cinnamic acid and its derivatives are known to participate in a variety of transition-metal-catalyzed reactions, such as palladium-catalyzed acylations. nih.govbeilstein-journals.org This suggests that this compound could serve as a valuable precursor in the synthesis of complex amides and esters with potential biological activities.

Furthermore, the presence of fluorine atoms can significantly influence the electronic properties of the aromatic ring, potentially modulating the reactivity and selectivity of catalytic processes. nih.gov In the realm of asymmetric synthesis, the development of chiral catalysts for the enantioselective transformation of this compound is a compelling avenue. acs.orgchimia.ch Enzymatic approaches, which have been successfully employed for the asymmetric synthesis of other chiral fluorinated building blocks, could also be adapted. the-innovation.orgresearchgate.net The creation of chiral derivatives of this compound could be crucial for developing stereospecific therapeutic agents, as seen with other fluorinated aromatic amino acids. nih.gov

Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. These computational tools can be leveraged to accelerate the exploration of the chemical space around this compound. AI algorithms can predict a wide range of physicochemical properties, such as solubility and bioavailability, for virtual libraries of its derivatives.

ML models, trained on data from existing compounds, could predict the biological activities and potential toxicities of novel molecules based on this scaffold. This in silico screening allows for the prioritization of the most promising candidates for synthesis and experimental testing, thereby reducing the time and cost of research and development. Furthermore, generative AI models could design novel derivatives of this compound with optimized properties for specific applications, such as inhibiting oncogenic protein kinases, a known activity of some cinnamic acid analogs. nih.gov

Expansion into Interdisciplinary Research at the Interface of Chemistry, Physics, and Materials Science

The unique properties imparted by fluorine atoms, such as enhanced metabolic stability and altered lipophilicity, make fluorinated compounds highly valuable in medicinal chemistry and beyond. nih.govresearchgate.net Interdisciplinary research at the intersection of chemistry, physics, and materials science could uncover novel applications for this compound.

For instance, its rigid, fluorinated structure could be exploited in the design of novel liquid crystals or fluorinated polymers with unique optical or electronic properties. acs.org The incorporation of this molecule into larger supramolecular assemblies could lead to the development of new biomaterials or sensors. The study of how the fluorine substituents affect intermolecular interactions and self-assembly processes will be a key area of investigation. This multidisciplinary approach has been fruitful for other fluorinated organic compounds and holds significant promise for this molecule. nih.gov

Development of High-Throughput Methodologies for Academic Research Screening

High-throughput screening (HTS) is an essential tool for the rapid evaluation of large numbers of compounds for biological activity. nih.gov Establishing HTS assays for derivatives of this compound would enable academic researchers to efficiently screen for a wide range of pharmacological effects. Given that various cinnamic acid derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents, HTS campaigns could be designed to identify lead compounds for these and other therapeutic areas. nih.govresearchgate.netresearchgate.net

The development of efficient and scalable synthetic routes to a diverse library of this compound analogs will be a critical first step. jocpr.com These libraries can then be screened against various biological targets, such as enzymes and receptors, to identify hits for further optimization. This approach would democratize the early stages of drug discovery and facilitate the exploration of the full therapeutic potential of this compound class.

Q & A

Q. What experimental design approaches optimize reaction conditions for large-scale synthesis?

- Methodology : Apply Design of Experiments (DoE) to variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. Use response surface methodology (RSM) to maximize yield and minimize byproducts. Validate scalability in flow reactors with real-time PAT (Process Analytical Technology) monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.